NVP CXCR2 antagonist 14
Description
Properties
Molecular Formula |
C19H14F2N4OS |
|---|---|
Molecular Weight |
384.4048 |
IUPAC Name |
2-Benzyl-5-((2,3-difluorobenzyl)thio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
InChI |
InChI=1S/C19H14F2N4OS/c20-14-8-4-7-13(18(14)21)11-27-16-10-17(26)25-19(23-16)22-15(24-25)9-12-5-2-1-3-6-12/h1-8,10,26H,9,11H2 |
InChI Key |
DAIJLANCVCVXRN-UHFFFAOYSA-N |
SMILES |
OC1=CC(SCC2=CC=CC(F)=C2F)=NC3=NC(CC4=CC=CC=C4)=NN13 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVP CXCR2 antagonist 14 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profile Comparison: NVP CXCR2 20 vs. (±)-NBI 74330
| Parameter | NVP CXCR2 20 (CXCR2 Antagonist) | (±)-NBI 74330 (CXCR3 Antagonist) |
|---|---|---|
| Target Receptor | CXCR2 | CXCR3 |
| Administration Routes | Intraperitoneal (i.p.), Intrathecal (i.t.) | Intrathecal (i.t.) |
| Analgesic Onset | 1–3 hours (i.p.); dose-dependent | 4–6 hours (i.t.) |
| Maximal Effect | 10 mg/kg (i.p.); 10 µg/5 µL (i.t.) | 30 µg/5 µL (i.t.) |
| Cytokine Modulation | Reduces IL-18, CXCL3, CCL2, CCL7 | Reduces IL-1β, IL-6, CCL3, CXCL9 |
| Peripheral Efficacy | Effective via i.p. route | No analgesia via i.p. route |
Key Findings :
- Route-Specific Efficacy : NVP CXCR2 20 uniquely alleviates neuropathic pain via systemic (i.p.) administration, whereas (±)-NBI 74330 requires direct spinal (i.t.) delivery for efficacy .
- Cytokine Selectivity : NVP CXCR2 20 primarily targets IL-18 and CXCL3, while (±)-NBI 74330 broadly suppresses IL-1β, IL-6, and CXCL9, indicating divergent anti-inflammatory pathways .
- Microglial Interaction: Both compounds inhibit microglial release of pro-nociceptive cytokines, but (±)-NBI 74330 has a broader spectrum, reducing CCL3 and CXCL4 expression .
Comparison with Other CXCR2 Antagonists
Critical Insights :
- Neuropathic Pain Specificity: NVP CXCR2 20 is distinct in its validated efficacy in nerve injury models, unlike MK-7123 or AZD5069, which target non-neurological conditions .
- Selectivity : While AZD5069 and SX-682 are highly selective for CXCR2, NVP CXCR2 20’s therapeutic advantage lies in its ability to modulate spinal chemokine networks without affecting astrocyte activation .
Mechanistic Divergence in Cytokine Pathways
- NVP CXCR2 20: Suppresses CXCL3 in microglia and IL-18 in spinal cord, reducing neutrophil chemotaxis and neuronal sensitization . No impact on IL-6 or IL-1β in dorsal root ganglia (DRG), limiting cross-talk with peripheral immune cells .
- (±)-NBI 74330 :
Preparation Methods
Pyrimidine Ring Formation
The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions . A plausible route involves:
-
Formation of a pyrimidine intermediate : Reacting 4,6-dichloropyrimidin-2-amine with benzylamine to introduce the benzyl group at position 2.
-
Triazole ring annulation : Treating the intermediate with sodium azide and ammonium chloride under reflux to form the triazolo[1,5-a]pyrimidine system.
Reaction conditions :
-
Solvent: Ethanol/water mixture
-
Temperature: 80–100°C
-
Catalyst: None (thermal cyclization)
Functionalization at Position 5
The (2,3-difluorobenzyl)thio group is introduced via nucleophilic aromatic substitution :
-
Halogenation : Position 5 of the triazolo-pyrimidine core is brominated using POBr₃ or N-bromosuccinimide (NBS).
-
Thioether formation : Reacting the brominated intermediate with 2,3-difluorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃).
Critical parameters :
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Temperature: 60–80°C
-
Reaction time: 12–24 hours
Protecting Group Strategy for the 7-Hydroxy Moiety
The hydroxyl group at position 7 requires protection during synthesis to prevent undesired side reactions. Common approaches include:
| Protecting Group | Reagent | Deprotection Method |
|---|---|---|
| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | Tetrabutylammonium fluoride (TBAF) |
| Benzyl | BnBr, K₂CO₃ | Hydrogenolysis (H₂/Pd-C) |
Optimal choice : TBS protection offers superior stability under basic and nucleophilic conditions encountered during thioether formation.
Final Deprotection and Purification
Deprotection of the 7-Hydroxy Group
After introducing the thioether substituent, the TBS group is removed:
Purification
Final purification employs:
-
Column chromatography : Silica gel with ethyl acetate/hexane gradient (30–70%)
-
High-performance liquid chromatography (HPLC) : C18 column, acetonitrile/water mobile phase (0.1% TFA)
Analytical data :
Scalability and Industrial Considerations
Industrial synthesis faces hurdles such as:
-
Cost of 2,3-difluorobenzyl mercaptan : Requires multi-step synthesis from 2,3-difluorotoluene.
-
Low yields in triazole annulation : Typically 40–50%, necessitating process optimization.
Proposed improvements :
-
Use of flow chemistry for bromination to enhance reproducibility.
-
Catalytic methods (e.g., Pd-catalyzed cross-coupling) for thioether formation.
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Classical cyclocondensation | Simple reagents, no transition metals | Low regioselectivity, moderate yields |
| Metal-catalyzed cross-coupling | High efficiency for C–S bond formation | Requires expensive palladium catalysts |
| Solid-phase synthesis | Ease of purification | Limited applicability to triazolo-pyrimidines |
Q & A
Q. What are the primary mechanistic pathways targeted by CXCR2 antagonists in inflammatory and neuropathic pain models?
CXCR2 antagonists, such as NVP CXCR2 20, inhibit spinal CXCL3/CXCR2 signaling, reducing neuropathic pain by blocking downstream pathways like Akt, ERK1/2, and NF-κB . In cancer models, antagonists suppress tumor cell proliferation by modulating CXCR2-dependent calcium mobilization and chemokine binding (e.g., IC₅₀ = 0.044 μM for binding affinity in Compound 19) . Methodologically, researchers should validate pathway modulation using Western blotting, qPCR, or calcium flux assays, comparing treated vs. untreated cohorts.
Q. Which in vivo models are most appropriate for testing CXCR2 antagonist efficacy?
- Neuropathic Pain: Chronic constriction injury (CCI) in rodents, with intrathecal or intraperitoneal administration of antagonists (e.g., 10–30 µg/5 µL i.t. or 1–10 mg/kg i.p.) . Behavioral tests (e.g., mechanical allodynia) are conducted post-administration.
- Cancer: Gastric cancer xenografts or Pan02 tumor models, where antagonists reduce neutrophil infiltration and enhance T-cell recruitment .
- Demyelination: Lysolecithin (LPC)-induced lesions or experimental autoimmune encephalitis (EAE) to assess remyelination and oligodendrocyte precursor cell (OPC) differentiation .
Q. How do researchers determine optimal dosing strategies for CXCR2 antagonists?
Dosing varies by model and administration route:
Advanced Research Questions
Q. How can contradictory findings on CXCR2 antagonist efficacy be reconciled across studies?
Discrepancies arise from model-specific factors (e.g., immune cell involvement in EAE vs. neuropathic pain) or antagonist selectivity. For example:
- NVP CXCR2 20 partially inhibits CXCR2 in CHO cell cAMP assays (IC₅₀ not fully achieved) but shows full efficacy in vivo .
- SB225002 (IC₅₀ = 22 nM) exhibits species-specific variability, inhibiting rabbit PMN chemotaxis but weaker effects in murine models . Researchers should:
- Compare antagonist selectivity profiles (e.g., CXCR1 vs. CXCR2 inhibition) using radioligand binding assays.
- Validate findings across multiple models (e.g., CCI and EAE) to isolate context-dependent effects.
Q. What methodologies optimize the assessment of CXCR2 antagonist effects on oligodendrocyte differentiation?
In demyelination models:
- In Vitro: Treat spinal cord cultures with CXCR2 antagonists (e.g., 0.5–1 µM) and quantify OPC differentiation via A2B5 (progenitor) vs. MBP (mature oligodendrocyte) markers .
- In Vivo: Combine immunohistochemistry (e.g., myelin basic protein staining) with functional assays like electrophysiology to measure remyelination speed. Note: Antagonists block CXCL1-induced OPC proliferation but enhance differentiation, requiring careful timing of administration relative to injury .
Q. How can CXCR2 antagonists be integrated into combination therapies for enhanced efficacy?
Preclinical studies show synergies with:
- Chemotherapy: Co-administration of AZ10397767 (CXCR2 antagonist) with 5-FU increases cytotoxicity in prostate cancer cells (3.8-fold potency boost) via apoptosis induction .
- Opioid Analgesics: While NVP CXCR2 20 does not enhance morphine analgesia, pairing with anti-inflammatory agents (e.g., COX-2 inhibitors) may amplify neuropathic pain relief . Experimental design should include:
- Isobolographic analysis to confirm synergy.
- Pharmacodynamic monitoring to avoid off-target immunosuppression.
Data Contradiction Analysis
Q. Why do some CXCR2 antagonists show limited efficacy in systemic administration despite strong in vitro activity?
Systemic delivery (e.g., IP injection) may reduce CNS bioavailability or fail to target tissue-specific chemokine gradients. For example:
- AZD8309 (oral CXCR2 antagonist) reduces pancreatic inflammation but requires higher doses for CNS effects due to poor BBB penetration .
- In LPC-induced demyelination, focal intralesional injections enhance remyelination more effectively than systemic dosing . Strategies to address this include:
- Nanoparticle-based delivery systems.
- Conjugation with BBB-penetrating peptides.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
